3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethylbenzophenone core can be synthesized via Friedel-Crafts acylation of benzene derivatives with trifluoromethyl ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzophenone core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzophenones or dioxolanes.
Scientific Research Applications
3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves its interaction with various molecular targets. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the trifluoromethylbenzophenone core.
1,3-Dioxane: Similar structure but with a six-membered ring instead of a five-membered dioxolane ring.
Trifluoromethylbenzophenone: Lacks the 1,3-dioxolane ring but retains the trifluoromethyl and benzophenone core.
Uniqueness
3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it suitable for various applications in synthetic chemistry and material science .
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-7-2-1-6-13(14)15(21)11-4-3-5-12(10-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAWJUYLAUIDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645074 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-31-4 |
Source
|
Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.